molecular formula C22H22F3N5O2 B11238223 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11238223
M. Wt: 445.4 g/mol
InChI Key: NROQRSAWLQJMLO-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core fused to a 3,5-dimethylpyrazole moiety and an acetamide group linked to a 4-(trifluoromethyl)phenyl substituent. The tetrahydroquinazolinone (C₈H₉N₂O) provides a bicyclic, partially saturated framework, enhancing structural rigidity compared to monocyclic analogs. The pyrazole ring (C₅H₇N₂) contributes to π-π stacking and hydrogen-bonding interactions, while the trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability.

Properties

Molecular Formula

C22H22F3N5O2

Molecular Weight

445.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H22F3N5O2/c1-13-11-14(2)30(28-13)21-27-18-6-4-3-5-17(18)20(32)29(21)12-19(31)26-16-9-7-15(8-10-16)22(23,24)25/h7-11H,3-6,12H2,1-2H3,(H,26,31)

InChI Key

NROQRSAWLQJMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclocondensation

The tetrahydroquinazolinone ring is synthesized via Niementowski’s reaction, where anthranilic acid derivatives react with carbonyl compounds. For example, 2-aminocyclohex-1-ene-1-carboxylic acid reacts with formamide at 125–130°C to yield 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Procedure :

  • Dissolve 2-aminocyclohex-1-ene-1-carboxylic acid (10 mmol) in formamide (20 mL).

  • Reflux at 130°C for 6 hours.

  • Cool, dilute with ice water, and filter to isolate the product.

Yield : 68–72%.

Modified Grimmel-Guinther-Morgan Synthesis

Alternative routes involve o-aminobenzoic acids and amines. Heating 2-aminocyclohex-1-enecarboxamide with phosphorus trichloride in toluene produces the tetrahydroquinazolinone skeleton.

Functionalization with the Acetamide Side Chain

Carbodiimide-Mediated Amide Coupling

The acetamide bridge is installed via coupling between 2-chloroacetic acid and 4-(trifluoromethyl)aniline, followed by alkylation of the quinazolinone intermediate.

Procedure :

  • Prepare 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide:

    • React 4-(trifluoromethyl)aniline (10 mmol) with chloroacetyl chloride (12 mmol) in THF, using Et3N (15 mmol) as base.

    • Stir at 0°C for 2 hours.
      Yield : 88%.

  • Alkylate 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one:

    • Mix quinazolinone (5 mmol), 2-chloroacetamide (6 mmol), and K2CO3 (10 mmol) in DMF.

    • Heat at 60°C for 8 hours.
      Yield : 75–80%.

One-Pot Enantioselective Synthesis

A catalytic asymmetric approach achieves high stereocontrol using chiral phosphoric acids (Scheme 1):

  • Combine pyrazoleamide (2.0 equiv), trifluoromethyl ketimine (1.0 equiv), and catalyst C (10 mol%) in DCM.

  • Stir at 30°C until completion (TLC monitoring).

  • Purify by flash chromatography.

Key Data :

  • Yield : 87% for 3a analog.

  • Enantiomeric excess : 98% (HPLC analysis).

Green Synthesis in Aqueous Media

Eco-friendly protocols utilize water as solvent and cerium ammonium nitrate (CAN) as catalyst:

  • Mix anthranilamide (0.1 mmol), substituted aldehyde (0.1 mmol), and CAN (10 mol%) in H2O.

  • Stir at 70°C for 4 hours.

  • Filter and recrystallize from ethanol.

Advantages :

  • Yield : 92% for model substrates.

  • Catalyst reuse : 5 cycles without activity loss.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsCatalystStereoselectivity
Niementowski’s68–72130°C, formamideNoneRacemic
Nucleophilic Substitution85–9080°C, DMFK2CO3N/A
Asymmetric Catalysis8730°C, DCMChiral CPA98% ee
Aqueous Green Synthesis9270°C, H2OCANRacemic

Characterization and Validation

  • NMR Spectroscopy :

    • 1H NMR (CDCl3) : δ 7.59 (s, 1H, pyrazole), 4.97 (d, J = 16.6 Hz, CH2), 2.32 (s, 6H, CH3).

    • 19F NMR : δ -62.5 (CF3).

  • HPLC Purity : >99% (AD-H column, i-propanol/n-hexane).

  • Melting Point : 187–188°C.

Challenges and Optimization

  • Regioselectivity : Competing substitution at quinazolinone positions 2 and 4 necessitates careful stoichiometry.

  • Solvent Choice : DMF enhances alkylation rates but complicates purification; switching to THF improves isolability.

  • Catalyst Loading : Reducing chiral CPA from 10 mol% to 5 mol% retains enantioselectivity but extends reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A structurally related compound, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS 1019106-58-1, ), provides a basis for comparison:

Parameter Target Compound CAS 1019106-58-1
Core Structure Tetrahydroquinazolinone (bicyclic, partially saturated) Pyrimidinone (monocyclic, unsaturated)
Key Substituents -CF₃ (electron-withdrawing, lipophilic) -OCF₃ (bulkier, polar due to oxygen)
Molecular Formula Estimated: C₂₂H₂₂F₃N₅O₂ (hypothetical) C₂₁H₂₂F₃N₅O₃
Molecular Weight ~465.4 g/mol (estimated) 449.4 g/mol
Hydrogen Bonding Capacity 2 donors (acetamide NH, pyrazole C-H), 4 acceptors (carbonyls, pyrazole N) 2 donors (acetamide NH, pyrimidinone C-H), 5 acceptors (carbonyls, pyrazole N, -OCF₃)
Lipophilicity (Predicted) Higher (rigid core, -CF₃) Moderate (flexible propyl chain, polar -OCF₃)

Key Differences and Implications

Rigid cores often reduce entropy penalties during protein-ligand interactions . The pyrimidinone’s propyl substituent introduces flexibility, which may enhance solubility but reduce binding affinity due to conformational variability.

Substituent Effects :

  • -CF₃ vs. -OCF₃ : The -CF₃ group is more lipophilic and less polar than -OCF₃, favoring membrane permeability and metabolic stability. The -OCF₃ group’s oxygen atom may participate in hydrogen bonding, improving aqueous solubility .

Hydrogen Bonding: The target compound’s tetrahydroquinazolinone carbonyl and acetamide groups offer strong hydrogen-bond acceptors, while the pyrimidinone analog’s -OCF₃ provides an additional acceptor site. These differences influence crystal packing (via Etter’s graph set analysis) and solubility .

Biological Activity

Molecular Formula

The molecular formula of the compound is C19H20F3N5OC_{19}H_{20}F_{3}N_{5}O.

Structural Features

This compound combines a pyrazole moiety with a quinazoline structure, which are both known to exhibit various biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds featuring pyrazole and quinazoline structures possess significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties due to its structural components.

  • Case Study : A related quinazoline derivative demonstrated potent inhibition of Aurora kinase, a target in cancer therapy, suggesting that similar compounds could be effective against tumors .

Anti-inflammatory Effects

Compounds containing pyrazole have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases.

  • Research Findings : A study demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential for treating inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : The presence of the quinazoline moiety suggests potential inhibition of kinases involved in cell signaling pathways crucial for cancer progression.
  • Cytokine Modulation : The anti-inflammatory effects may result from modulation of cytokine production, affecting immune responses.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies on similar compounds indicate favorable profiles; however, specific data on this compound's toxicity and bioavailability remain limited.

Data Tables

Activity Compound Structure Target/Mechanism Reference
AnticancerQuinazoline derivativesAurora kinase inhibition
Anti-inflammatoryPyrazole derivativesTNF-α and IL-6 inhibition
General Biological Activity2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)Multiple targetsCurrent Study

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Step 1 : Formation of the pyrazole core using 3,5-dimethyl-1H-pyrazole under reflux with acetic acid as a catalyst .
  • Step 2 : Coupling the tetrahydroquinazolinone moiety via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 3 : Acetamide functionalization using N-(4-(trifluoromethyl)phenyl)acetamide under Schotten-Baumann conditions . Validation : Confirm intermediates via LC-MS and final product purity by HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : Assign peaks for pyrazole (δ 2.2–2.5 ppm, methyl groups) and tetrahydroquinazolinone (δ 6.8–7.2 ppm, aromatic protons) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., m/z 497.3 [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
  • Elemental Analysis : Ensure C, H, N, S, and F content matches theoretical values (±0.3%) .

Q. How should initial biological activity screening be designed?

  • Target Selection : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs .
  • Assay Design : Use cell-based assays (IC50 determination) and enzyme inhibition studies (e.g., fluorometric kinase assays) .
  • Controls : Include positive controls (e.g., Erlotinib for EGFR) and solvent-only blanks .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy-efficient pathways .
  • Machine Learning : Train models on reaction yield datasets to predict optimal solvent/base combinations (e.g., DMF with K2CO3 vs. THF with Et3N) .
  • Feedback Loops : Integrate experimental data into computational workflows to refine predictions iteratively .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Statistical Validation : Use Design of Experiments (DOE) to isolate variables (e.g., solvent polarity, temperature) affecting NMR splitting patterns .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tetrahydroquinazolinone derivatives) to assign ambiguous peaks .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve yield in multi-step synthesis?

  • Stepwise Optimization : Use Taguchi methods to prioritize critical steps (e.g., pyrazole coupling vs. acetamide formation) .
  • Byproduct Mitigation : Introduce scavenger resins or gradient chromatography to remove impurities (e.g., unreacted intermediates) .
  • Scale-Up Considerations : Adjust mixing rates and temperature ramps to maintain reaction homogeneity .

Q. How can AI-driven tools enhance synthesis design?

  • Autonomous Laboratories : Implement robotic platforms for real-time adjustment of reaction parameters (e.g., pH, stoichiometry) .
  • Virtual Screening : Predict regioselectivity in heterocyclic ring formation using graph neural networks .

Q. What approaches validate biological target engagement?

  • Molecular Docking : Simulate binding poses with targets (e.g., EGFR kinase domain) using AutoDock Vina .
  • SPR Biosensors : Measure binding kinetics (ka, kd) to confirm affinity (e.g., KD < 1 µM) .
  • Mutagenesis Studies : Validate critical residues (e.g., EGFR L858R) via site-directed mutagenesis .

Q. How to address reproducibility challenges in pharmacological assays?

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) .
  • Data Curation : Use blockchain-secured ELNs (Electronic Lab Notebooks) to track experimental variables .

Q. What comparative frameworks analyze derivatives’ bioactivity?

  • Structure-Activity Relationship (SAR) : Tabulate IC50 values against structural variations (e.g., CF3 vs. Cl substituents) :
DerivativeTargetIC50 (µM)
Parent CompoundEGFR0.85
CF3 → Cl substitutionEGFR1.20
Pyrazole → Triazole coreVEGFR-22.10
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends .

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